molecular formula C20H17F3N2O3S B12149614 (2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

(2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

Cat. No.: B12149614
M. Wt: 422.4 g/mol
InChI Key: UYZBRTSDVRBRFU-BOPFTXTBSA-N
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Description

(2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-ethoxy-3-methoxybenzaldehyde with 2-(trifluoromethyl)aniline to form an imine intermediate. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the desired thiazolidinone compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, (2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one has shown promise in antimicrobial and anticancer research. Its ability to inhibit the growth of certain bacteria and cancer cells makes it a candidate for drug development.

Medicine

In medicine, the compound’s anti-inflammatory properties are of interest. It has been investigated for its potential to treat inflammatory diseases and conditions.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.

Mechanism of Action

The mechanism of action of (2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one involves its interaction with various molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer cells, it may induce apoptosis by interfering with cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core structure but differ in their substituents. They are known for their antidiabetic properties.

    Benzylidene-thiazolidinones: These compounds have similar structures but with different substituents on the benzylidene ring.

Uniqueness

What sets (2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one apart is its specific combination of substituents, which confer unique chemical and biological properties

Properties

Molecular Formula

C20H17F3N2O3S

Molecular Weight

422.4 g/mol

IUPAC Name

(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H17F3N2O3S/c1-3-28-15-9-8-12(10-16(15)27-2)11-17-18(26)25-19(29-17)24-14-7-5-4-6-13(14)20(21,22)23/h4-11H,3H2,1-2H3,(H,24,25,26)/b17-11-

InChI Key

UYZBRTSDVRBRFU-BOPFTXTBSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2)OC

Origin of Product

United States

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